2-Bromo-4-fluoro-4'-methyl-1,1'-biphenyl
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Overview
Description
2-Bromo-4-fluoro-4’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H10BrF. It is a derivative of biphenyl, where the biphenyl core is substituted with bromine, fluorine, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Biphenyl compounds are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions .
Mode of Action
The compound’s mode of action is likely related to its role in organic synthesis. For instance, it may be involved in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . In this process, the compound could act as an organoboron reagent, contributing to the formation of new carbon-carbon bonds .
Biochemical Pathways
In the context of sm cross-coupling, the compound could influence the transmetalation step, where the organoboron group is transferred from boron to palladium .
Pharmacokinetics
For instance, biphenyls are generally lipophilic, which can influence their absorption and distribution .
Result of Action
The molecular and cellular effects of 2-Bromo-4-fluoro-4’-methyl-1,1’-biphenyl’s action would depend on its specific application. In the context of SM cross-coupling, the compound’s action would result in the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-fluoro-4’-methyl-1,1’-biphenyl. For instance, the efficiency of SM cross-coupling can be affected by factors such as temperature, solvent, and the presence of a catalyst .
Biochemical Analysis
Biochemical Properties
It is known that brominated and fluorinated biphenyls can participate in various biochemical reactions . They can undergo free radical bromination, nucleophilic substitution, and oxidation .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been shown to have threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-4-fluoro-4’-methyl-1,1’-biphenyl involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. For instance, 2-Bromo-4-fluoro-4’-methyl-1,1’-biphenyl can be synthesized by coupling 2-bromo-4-fluorobenzene with 4-methylphenylboronic acid under mild conditions .
Industrial Production Methods
In industrial settings, the production of 2-Bromo-4-fluoro-4’-methyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-4’-methyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminated biphenyl derivative .
Scientific Research Applications
2-Bromo-4-fluoro-4’-methyl-1,1’-biphenyl has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-4’-fluoro-1,1’-biphenyl: Similar structure but lacks the methyl group.
2-Bromo-4-fluoro-1-iodobenzene: Contains an iodine atom instead of a methyl group.
4-Methyl-1,1’-biphenyl: Lacks the bromine and fluorine substituents.
Uniqueness
2-Bromo-4-fluoro-4’-methyl-1,1’-biphenyl is unique due to the combination of bromine, fluorine, and methyl substituents on the biphenyl core. This unique substitution pattern can lead to distinct reactivity and properties compared to other biphenyl derivatives .
Properties
IUPAC Name |
2-bromo-4-fluoro-1-(4-methylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrF/c1-9-2-4-10(5-3-9)12-7-6-11(15)8-13(12)14/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQLNSCWKTXCFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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